(E)-4-methyl-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-4-methyl-N’-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the nitrobenzylidene and pyrazole moieties in its structure suggests that it may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methyl-N’-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide and 3-nitrobenzaldehyde.
Catalyst: Acetic acid.
Solvent: Ethanol or methanol.
Reaction Conditions: Reflux for several hours.
The product is then purified by recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of microwave-assisted synthesis can also be explored to reduce reaction times and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-4-methyl-N’-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding nitro or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-methyl-N’-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. The presence of the nitrobenzylidene group is known to enhance the biological activity of the compound, making it a promising candidate for drug development.
Medicine
In medicine, (E)-4-methyl-N’-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is investigated for its potential as an anti-inflammatory and analgesic agent. Its ability to interact with various biological targets makes it a versatile compound for therapeutic applications.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-4-methyl-N’-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrobenzylidene group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole moiety can also bind to specific proteins, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N’-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
- 4-methyl-N’-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
- 4-methyl-N’-(2-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
Uniqueness
(E)-4-methyl-N’-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to the specific positioning of the nitro group on the benzylidene moiety. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the pyrazole ring also adds to its uniqueness, providing a versatile scaffold for further functionalization and derivatization.
Properties
CAS No. |
306758-96-3 |
---|---|
Molecular Formula |
C18H15N5O3 |
Molecular Weight |
349.35 |
IUPAC Name |
4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15N5O3/c1-12-16(14-7-3-2-4-8-14)20-21-17(12)18(24)22-19-11-13-6-5-9-15(10-13)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+ |
InChI Key |
LTWCYGLURJMHGZ-YBFXNURJSA-N |
SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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